2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is efficient and environmentally friendly, as it avoids the use of organic solvents.
Industrial Production Methods
For industrial production, the synthesis can be optimized by varying reaction conditions such as temperature, pressure, and the use of different catalysts. The use of supercritical carbon dioxide is particularly advantageous for large-scale production due to its low toxicity and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antiviral, antibacterial, antifungal, and anticancer agent.
Agriculture: It is used as a herbicide and fungicide due to its ability to inhibit the growth of various plant pathogens.
Biology: The compound is used in studies related to enzyme inhibition and molecular interactions.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound inhibits the replication of viral RNA by targeting viral polymerase enzymes . In antibacterial and antifungal applications, it disrupts the cell membrane integrity and inhibits essential enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one: An intermediate in the synthesis of antiviral drugs.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its antimicrobial properties.
Uniqueness
2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific structural features, which confer distinct biological activities and make it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its effectiveness in multiple fields highlight its significance in scientific research and industry .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-ethyl-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O/c1-3-6-9-8-10-7(13)4-5(2)12(8)11-6/h4H,3H2,1-2H3,(H,9,10,11,13) |
InChI Key |
FMNYPEPPCSVHNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=O)NC2=N1)C |
Origin of Product |
United States |
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